molecular formula C18H20F17NO2 B12766654 N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate CAS No. 145441-34-5

N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate

Cat. No.: B12766654
CAS No.: 145441-34-5
M. Wt: 605.3 g/mol
InChI Key: WKKDKWOQDJGHBD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorinated octylpropyl group attached to a dimethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate typically involves multiple steps, starting with the preparation of the fluorinated octylpropyl precursor. This precursor is then reacted with dimethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate involves its interaction with specific molecular targets. The fluorinated octylpropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The dimethylammonium moiety may also play a role in binding to specific sites on proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
  • N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate

Uniqueness

N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate is unique due to its specific chain length and the position of the ammonium group. This structural difference can significantly impact its chemical properties and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

145441-34-5

Molecular Formula

C18H20F17NO2

Molecular Weight

605.3 g/mol

IUPAC Name

5-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]pentanoate

InChI

InChI=1S/C18H20F17NO2/c1-36(2,8-4-3-6-10(37)38)9-5-7-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-9H2,1-2H3

InChI Key

WKKDKWOQDJGHBD-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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